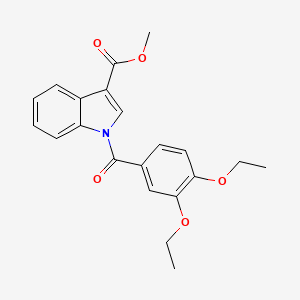
N~1~-cycloheptyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
説明
N~1~-cycloheptyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a member of the glycine transporter 1 (GlyT1) inhibitors class of compounds, which are being studied for their ability to treat a range of neurological disorders.
作用機序
The mechanism of action of N~1~-cycloheptyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves the inhibition of the N~1~-cycloheptyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide transporter, which is responsible for the reuptake of glycine from the synaptic cleft. This leads to an increase in the concentration of glycine in the synaptic cleft, which enhances the activation of the NMDA receptor and promotes neurotransmission. This mechanism of action has been shown to be effective in treating various neurological disorders, including schizophrenia, depression, and anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~1~-cycloheptyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide have been extensively studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the reuptake of glycine in a dose-dependent manner, leading to an increase in the concentration of glycine in the synaptic cleft. In vivo studies have shown that the compound has a favorable pharmacokinetic profile, with good brain penetration and a long half-life.
実験室実験の利点と制限
The advantages of using N~1~-cycloheptyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments include its ability to selectively inhibit the N~1~-cycloheptyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide transporter, which makes it a useful tool for studying the role of glycine in neurotransmission. However, the compound has some limitations, including its relatively low potency and the potential for off-target effects. Additionally, the compound is not suitable for use in human clinical trials due to its potential toxicity.
将来の方向性
There are several future directions for the study of N~1~-cycloheptyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is to explore the potential therapeutic applications of the compound in the treatment of various neurological disorders, including schizophrenia, depression, and anxiety. Another direction is to develop more potent and selective N~1~-cycloheptyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitors that can be used in human clinical trials. Additionally, the compound could be used as a tool for studying the role of glycine in neurotransmission and the pathophysiology of neurological disorders.
科学的研究の応用
N~1~-cycloheptyl-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including schizophrenia, depression, and anxiety. It works by inhibiting the reuptake of glycine, which is an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor. This leads to an increase in the concentration of glycine in the synaptic cleft, which enhances the activation of the NMDA receptor and promotes neurotransmission.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-cycloheptylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3S/c22-19-14-8-9-15-20(19)24(28(26,27)18-12-6-3-7-13-18)16-21(25)23-17-10-4-1-2-5-11-17/h3,6-9,12-15,17H,1-2,4-5,10-11,16H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNBKNOFBAUHMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7158114 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-furylmethyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3538399.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B3538406.png)
![4-bromo-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide](/img/structure/B3538410.png)
![N~2~-(4-bromobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3538415.png)
![ethyl 4-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)-1-piperazinecarboxylate](/img/structure/B3538419.png)
![N~2~-(4-fluorophenyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3538420.png)
![N-cyclohexyl-2-{[3-(4-fluorophenyl)acryloyl]amino}benzamide](/img/structure/B3538435.png)
![4-({[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)phenyl acetate](/img/structure/B3538443.png)
![5-(3-furyl)-2,2,10-trimethyl-8-phenyl-1,4-dihydro-2H-pyrano[4,3-d]pyrido[2',3':4,5]furo[2,3-b]pyridine-9-carboxylic acid](/img/structure/B3538455.png)
![N-isopropyl-2-{[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B3538468.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3538469.png)

![N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide](/img/structure/B3538478.png)
![dimethyl 4-(3-fluorophenyl)-1-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3538485.png)